NSC 109555

Vue d'ensemble

Description

Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate is a versatile chemical compound known for its multifunctional properties. It is extensively used in scientific research due to its unique chemical structure and biological activity. This compound finds applications in various fields, including medicinal chemistry, materials science, and biochemistry, contributing to breakthrough discoveries.

Méthodes De Préparation

The synthesis of Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate involves several steps. The primary synthetic route includes the reaction of carbanilide with acetyl chloride to form 4,4’-diacetylcarbanilide. This intermediate is then reacted with hydrazine to produce 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone). Finally, the compound is treated with methanesulfonic acid to yield the dimethanesulfonate salt .

Analyse Des Réactions Chimiques

Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield hydrazine derivatives .

Applications De Recherche Scientifique

Structural Insights

The crystal structure of the Chk2-NSC 109555 complex has been elucidated, revealing important interactions that contribute to the compound's selectivity and potency. Key findings include:

- Binding Mode : NSC 109555 occupies the ATP-binding pocket in an extended conformation, forming hydrogen bonds with critical residues such as Glu273 and Glu302 .

- Selectivity Factors : Differences in the hinge region between Chk2 and Chk1 contribute to the selectivity of this compound for Chk2, as specific residues in this region are variably positioned .

Data Table: Structural Parameters of Chk2-NSC 109555 Complex

| Parameter | Value |

|---|---|

| X-ray Source | 22-ID, SER-CAT |

| Space Group | P3 221 |

| Resolution (Å) | 50–2.05 |

| Total Reflections | 180,774 |

| Unique Reflections | 28,429 |

| Completeness (%) | 99.9 |

| R work / R free | 0.22 / 0.25 |

Potential Therapeutic Applications

The inhibition of Chk2 by this compound opens avenues for its application in cancer therapy:

- Combination Treatments : this compound may enhance the efficacy of existing DNA-damaging agents used in cancer treatments by preventing cancer cells from repairing DNA damage effectively .

- Biological Tool : Beyond its therapeutic potential, this compound serves as a valuable tool for studying the biological roles of Chk2 in cellular processes such as apoptosis and cell cycle regulation .

Case Study 1: In Vitro Kinase Assays

In a series of in vitro assays, this compound demonstrated significant inhibition of Chk2 activity without affecting Chk1. The results indicated that at concentrations relevant to therapeutic use, this compound effectively reduced substrate phosphorylation mediated by Chk2 .

Case Study 2: Structural Activity Relationship Studies

Further investigations into structural analogs of this compound revealed that modifications to its guanidylhydrazone and urea groups significantly impacted its binding affinity and inhibitory potency against Chk2. These studies underscore the importance of specific functional groups in maintaining effective interaction with the target enzyme .

Mécanisme D'action

The mechanism of action of Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate involves the generation of free radicals and induction of oxidative stress in cells. The compound acts as a potent oxidizing agent, leading to the formation of reactive oxygen species (ROS) that can damage cellular components. The molecular targets and pathways involved in this process include various enzymes and signaling pathways that regulate cellular redox balance.

Comparaison Avec Des Composés Similaires

Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate is unique compared to other similar compounds due to its specific chemical structure and multifunctional properties. Similar compounds include other carbanilide derivatives and hydrazone-based compounds. the presence of both acetyl and amidinohydrazone groups in Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate provides it with distinct reactivity and biological activity .

Activité Biologique

NSC 109555, a bis-guanylhydrazone compound, has garnered attention in the field of cancer research due to its selective inhibition of checkpoint kinase 2 (Chk2). This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships, and potential therapeutic applications.

This compound functions primarily as an ATP-competitive inhibitor of Chk2, a serine/threonine kinase that plays a crucial role in the cellular response to DNA damage. The compound was initially identified through high-throughput screening of over 100,000 compounds from the National Cancer Institute's Developmental Therapeutics Program. It exhibits an IC50 value of approximately 240 nM , indicating its potency against Chk2 compared to other known inhibitors like debromohymenialdisine (DBH) and 2-arylbenzimidazole .

Binding Characteristics

Molecular docking studies reveal that this compound binds within the ATP-binding pocket of Chk2 in an extended conformation. The binding involves key interactions with residues such as Glu273 and water-mediated hydrogen bonds with Glu302 and Met304. This unique binding mode distinguishes it from other inhibitors that may target both Chk1 and Chk2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical functional groups in this compound that contribute to its inhibitory activity. The guanidylhydrazone and urea moieties are essential for maintaining effective binding to the Chk2 active site. Analog compounds lacking these groups demonstrated significantly reduced or no activity against Chk2, underscoring the importance of these structural features in drug design .

In Vitro Studies

In vitro kinase assays have confirmed that this compound selectively inhibits Chk2 without affecting Chk1 activity. The specificity was validated through comparative studies where staurosporine served as a positive control for both kinases. The results indicated that this compound's inhibition is competitive with respect to ATP .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound, particularly in combination with DNA-damaging agents like topotecan. These studies suggest that using this compound can enhance the efficacy of existing treatments by sensitizing cancer cells to chemotherapy through the modulation of DNA damage response pathways .

Table: Summary of Key Findings on this compound

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Type | Bis-guanylhydrazone |

| Target | Checkpoint Kinase 2 (Chk2) |

| IC50 | 240 nM |

| Mechanism | ATP-competitive inhibitor |

| Key Interactions | Glu273, Glu302, Met304 |

| Selectivity | Selective for Chk2 over Chk1 |

Propriétés

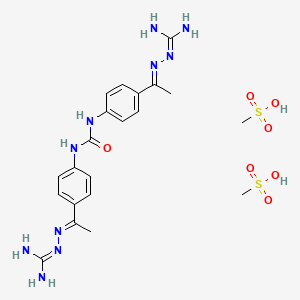

IUPAC Name |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDBGZUARNKHBV-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15427-93-7 | |

| Record name | NSC 109555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.